Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

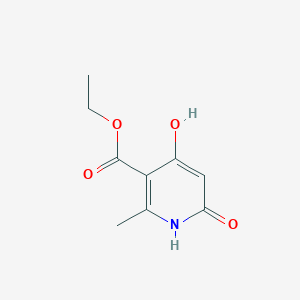

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)8-5(2)10-7(12)4-6(8)11/h4H,3H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPWRTUPFHAREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715822 | |

| Record name | Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3950-10-5 | |

| Record name | Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 3-aminocrotonic acid in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of bacteria and fungi. For instance, a study demonstrated that modifications to the pyridine ring could enhance antibacterial efficacy against resistant strains of Staphylococcus aureus .

2. Antioxidant Properties

The compound has shown promising antioxidant activity in vitro. A study reported that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases . This property makes it a candidate for formulations aimed at skin protection and anti-aging products.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. In animal models, it has been observed to reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases . This opens avenues for developing therapies targeting cognitive decline.

Agricultural Applications

1. Plant Growth Regulators

Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine derivatives are being explored as plant growth regulators. Studies have shown that they can enhance seed germination and root development in various crops . This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized.

2. Pest Control

Research indicates potential use as a biopesticide due to its ability to disrupt pest metabolism. Laboratory tests have shown effectiveness against common agricultural pests like aphids and whiteflies . This could lead to environmentally friendly pest management solutions.

Material Science Applications

1. Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific functionalities. Its reactive groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

2. Nanocomposites

Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-based nanocomposites have been developed for applications in electronics and coatings. These materials exhibit improved conductivity and durability compared to conventional composites .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent patterns, electronic properties, and biological applications. Below is a detailed comparison:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Introduction of CF₃ () or CN () enhances electrophilicity, affecting reactivity in nucleophilic substitutions.

- Thioxo vs. Oxo : Replacement of 6-oxo with 6-thioxo (e.g., in ) alters tautomeric preferences and hydrogen-bonding capabilities, impacting solubility and crystallinity .

- Synthetic Yields : Substituent bulkiness (e.g., tert-butyl in ) or sensitivity (e.g., nitro groups in ) often reduces yields compared to simpler analogs like the target compound (77% yield in ).

Physicochemical Properties

- IR and NMR Trends :

- The hydroxyl (4-OH) and oxo (6-O) groups in the target compound contribute to strong hydrogen bonding, reflected in IR stretches at ~3200–3400 cm⁻¹ (OH) and ~1660–1680 cm⁻¹ (C=O) .

- Trifluoromethyl (CF₃) groups introduce distinct ¹⁹F NMR signals and downfield shifts in adjacent protons due to electron withdrawal .

- Melting Points : Sulfonamide derivatives (e.g., ) exhibit higher melting points (>300°C) compared to ester analogs (~200–250°C), attributed to intermolecular hydrogen bonding .

Biological Activity

Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a compound belonging to the class of dihydropyridine derivatives, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁N₁O₄

- CAS Number : 853105-37-0

- Molecular Weight : 197.19 g/mol

- Physical State : Solid

Antitumor Activity

Research indicates that derivatives of dihydropyridines exhibit significant antitumor effects. For instance, studies have shown that certain derivatives possess antiproliferative activities against various cancer cell lines. Specifically, compounds similar to ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine have demonstrated effectiveness against glioma cell lines, suggesting a potential role in cancer treatment .

Antimicrobial Properties

Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine derivatives have also been investigated for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains, indicating their potential as lead compounds in the development of new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of dihydropyridine derivatives are notable. They have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation, which suggests potential therapeutic applications in inflammatory diseases .

The biological activity of ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : These compounds can modulate various signaling pathways that contribute to tumor growth and inflammation.

- Direct Cytotoxic Effects : Certain derivatives exhibit direct cytotoxicity against cancer cells by inducing apoptosis.

Study 1: Antitumor Activity in Glioma Cells

A study conducted by Treptow et al. evaluated the antiproliferative effects of several dihydropyridine derivatives on glioma cell lines (C6 rat). The results indicated a significant reduction in cell viability at specific concentrations, highlighting the potential use of these compounds in glioma treatment .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 15 | C6 |

| Compound B | 20 | C6 |

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine was tested against various bacterial strains. The findings revealed that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine or dihydropyridine precursors. A representative route includes:

- Step 1 : Condensation of ethyl acetoacetate with ammonia or urea derivatives to form the dihydropyridine ring.

- Step 2 : Functionalization via nitration, halogenation, or esterification at specific positions.

- Step 3 : Hydrolysis or oxidation to introduce the hydroxy and oxo groups.

Example conditions: Ethanol as solvent, methanesulfonic acid catalyst, reflux at 80–100°C for 6–12 hours .- Key Optimization Parameters :

| Variable | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | Polar aprotic (e.g., DMF, ethanol) |

| Catalyst | Methanesulfonic acid or Lewis acids |

Q. What spectroscopic and analytical methods are used for structural characterization?

- Methodological Answer :

- NMR : and NMR identify proton environments and substituent positions (e.g., hydroxy group at 4-position, methyl at 2-position).

- IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyl (~3200 cm) groups.

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H] peak at m/z 225.2).

- X-ray Crystallography : Resolves tautomeric forms (lactam vs. lactim) and hydrogen-bonding networks using programs like SHELX .

Q. What physical and chemical properties are critical for experimental design?

- Methodological Answer :

- Solubility : Polar solvents (e.g., DMSO, ethanol) are preferred due to ester and hydroxy groups.

- Stability : Sensitive to prolonged exposure to light or acidic/basic conditions. Store at –20°C under inert atmosphere.

- Reactivity : Hydroxy and oxo groups participate in hydrogen bonding; methyl and ethyl groups influence steric effects .

Q. How is potential biological activity initially assessed?

- Methodological Answer :

- In Vitro Assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- ADME Profiling : Lipophilicity (logP) calculated via HPLC retention times .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading).

- Continuous Flow Reactors : Enhance mixing and heat transfer for scaled-up synthesis.

- Purification : Automated flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How are contradictions in crystallographic data resolved (e.g., tautomerism)?

- Methodological Answer :

- Hydrogen Bond Analysis : Compare O–H···O/N bond lengths (e.g., lactam form has C=O bond ~1.23 Å vs. lactim ~1.30 Å).

- DFT Calculations : Simulate tautomeric stability using Gaussian or ORCA software.

- Multi-temperature XRD : Assess thermal motion to distinguish static vs. dynamic disorder .

Q. What mechanistic insights explain substituent effects on reactivity?

- Methodological Answer :

- Electrophilic Substitution : Methyl groups direct electrophiles to the 5-position; hydroxy groups deactivate the ring.

- Nucleophilic Attack : Oxo group at 6-position is susceptible to nucleophilic addition (e.g., Grignard reagents).

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (e.g., for ester hydrolysis) .

Q. What approaches are used for target identification in medicinal chemistry?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to kinases or GPCRs.

- SAR Studies : Synthesize analogs (e.g., halogen or methyl substitutions) and correlate activity with logP/pKa.

- Proteomics : SILAC or TMT labeling to identify protein targets in cellular lysates .

Q. How do environmental factors impact stability and activity?

- Methodological Answer :

- pH Stability : Use UV-Vis spectroscopy to track degradation at pH 2–12.

- Thermal Analysis : TGA/DSC to determine decomposition temperature (~200°C).

- Light Sensitivity : Conduct accelerated aging under UV light (ICH Q1B guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.